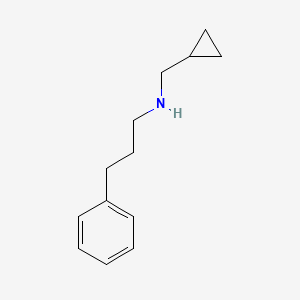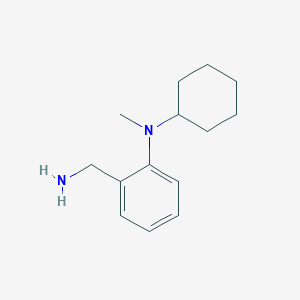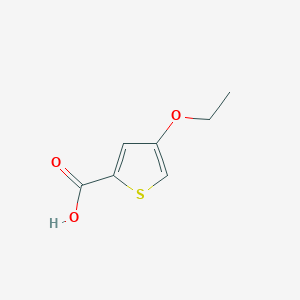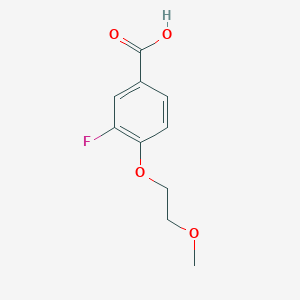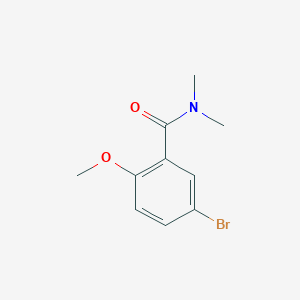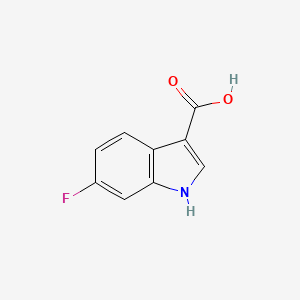
6-fluoro-1H-indole-3-carboxylic acid
描述
6-Fluoro-1H-indole-3-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and organic synthesis . The addition of a fluorine atom at the 6th position enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications .
作用机制
Target of Action
It is known that indole derivatives, which include 6-fluoro-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the results of action could potentially include antiviral, anti-inflammatory, anticancer, and other effects.
生化分析
Biochemical Properties
6-fluoro-1H-indole-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidases, which are involved in the metabolism of neurotransmitters . Additionally, this compound can bind to specific receptors, influencing cellular signaling pathways and modulating biological responses. The nature of these interactions often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s overall biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior . These effects can result in various cellular outcomes, such as apoptosis, cell proliferation, or differentiation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecule, altering its activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation, conjugation, and oxidation . These metabolic reactions can alter the compound’s activity, stability, and excretion, influencing its overall biological effects. Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its diverse biochemical activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can affect the compound’s localization, accumulation, and overall bioavailability, influencing its biological activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indole-3-carboxylic acid typically involves the nitration of indoline followed by a series of reactions to introduce the carboxylic acid group . One common method includes:
Nitration of Indoline: Indoline is nitrated using nitric acid to form 6-nitroindoline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Fluorination: The amino group is then replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Carboxylation: The resulting 6-fluoroindoline is oxidized to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 6-Fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in various applications.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed:
Halogenated Indoles: Formed through halogenation reactions.
Aminated Indoles: Formed through nucleophilic substitution with amines.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
科学研究应用
6-Fluoro-1H-indole-3-carboxylic acid has numerous applications in scientific research:
相似化合物的比较
- 6-Fluoro-5-methoxy-1H-indole
- 6-Fluoro-1H-indole-2-carboxylic acid
- Indole-3-acetic acid
Comparison:
- 6-Fluoro-1H-indole-3-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which enhances its reactivity and biological activity compared to other indole derivatives .
- 6-Fluoro-5-methoxy-1H-indole has a methoxy group instead of a carboxylic acid group, affecting its chemical properties and applications .
- 6-Fluoro-1H-indole-2-carboxylic acid has the carboxylic acid group at a different position, leading to variations in its reactivity and biological effects .
- Indole-3-acetic acid is a naturally occurring plant hormone, differing significantly in its biological role and applications .
属性
IUPAC Name |
6-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFSNLFIZWJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651657 | |
| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23077-44-3 | |
| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid?
A1: The crystal structure of this compound reveals that all non-hydrogen atoms within the molecule lie approximately on the same plane []. The carboxy oxygen atoms show slight deviations from the indole plane, with values of 0.0809 Å and -0.1279 Å. Furthermore, the crystal structure demonstrates the formation of dimers through O—H⋯O hydrogen bonds between molecules. These dimers are further connected by N—H⋯O hydrogen bonds and π–π interactions, with a centroid–centroid distance of 3.680 (2) Å [].
Q2: Have any derivatives of indole-3-carboxylic acid been investigated for potential antiviral activity?
A2: Yes, research has explored the synthesis and antiviral properties of specific derivatives of indole-3-carboxylic acid. Two studies focused on ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids [] and 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters []. These studies highlight the interest in modifying the indole-3-carboxylic acid scaffold to explore potential antiviral applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


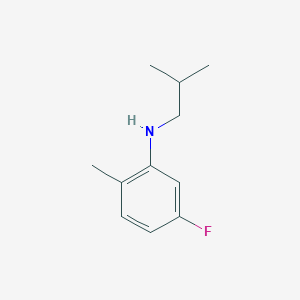
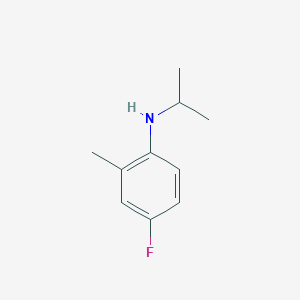
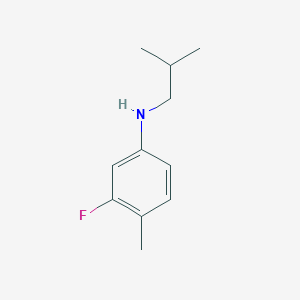
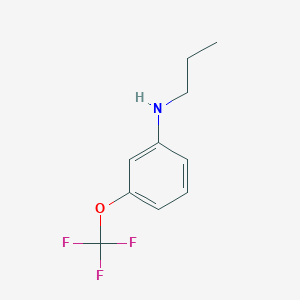
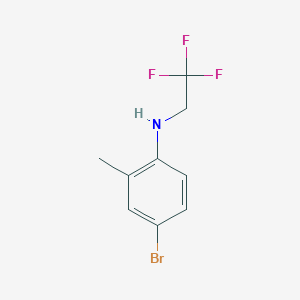
![(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one](/img/structure/B1385919.png)
![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)
